N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-phenylbutanamide
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Description
Chemical Reactions Analysis
The chemical reactions involving “N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-phenylbutanamide” would depend on its chemical structure and the conditions under which the reactions are carried out . Unfortunately, specific chemical reaction analysis for this compound is not available in the search results.Scientific Research Applications
Antibacterial Agents
Research indicates that derivatives of tetrahydroquinazolin, such as our compound of interest, have been evaluated for their antibacterial properties . These compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibacterial drugs. The specific mechanism by which they exert their antibacterial effect could involve the disruption of bacterial cell wall synthesis or protein function.
Pharmacological Research
In pharmacology, this compound may serve as a lead structure for the development of new therapeutic agents . Its structural complexity and the presence of multiple functional groups allow for a high degree of interaction with biological targets, which is crucial for drug efficacy. Further research could explore its binding affinity and activity against different pharmacological targets.
Biochemical Studies
The compound’s biochemical applications might include serving as a tool in studying enzyme-substrate interactions or as a molecular probe to elucidate biological pathways. Its unique structure could interact with specific enzymes or receptors, providing insights into their functioning and potentially leading to the discovery of new biochemical processes.
Chemical Engineering
In chemical engineering, this compound could be used in the synthesis of complex molecules or as an intermediate in the production of polymers or other advanced materials . Its reactive sites are suitable for various chemical reactions, which can be harnessed to create materials with desired properties.
Materials Science
Materials science could benefit from the compound’s properties by incorporating it into the design of novel materials, such as smart coatings or sensors . The compound could interact with other materials at the molecular level, leading to the development of materials with enhanced functionality or responsiveness to environmental stimuli.
Molecular Modeling
The compound’s intricate structure makes it an interesting candidate for molecular modeling studies . It can be used to test computational algorithms and predict molecular behavior, which is essential for the design of new compounds with specific properties or activities.
properties
IUPAC Name |
N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O/c1-3-20(18-9-5-4-6-10-18)24(29)27-19-13-15-28(16-14-19)23-21-11-7-8-12-22(21)25-17(2)26-23/h4-6,9-10,19-20H,3,7-8,11-16H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCBVOJENYNTGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2CCN(CC2)C3=NC(=NC4=C3CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-phenylbutanamide |
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